molecular formula C11H19BrN2O2 B3199687 1-(2-Bromo-3-methylbutanoyl)piperidine-3-carboxamide CAS No. 1017034-24-0

1-(2-Bromo-3-methylbutanoyl)piperidine-3-carboxamide

Cat. No. B3199687
CAS RN: 1017034-24-0
M. Wt: 291.18 g/mol
InChI Key: UTPHXCPEWDYYKD-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-methylbutanoyl)piperidine-3-carboxamide (1-BMP-3-C) is an organic compound that belongs to the class of piperidine-3-carboxamide derivatives. It is a brominated organic compound containing a piperidine ring and a carboxamide group. It has been widely studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Scientific Research Applications

Captodative Formyl- and Acyl(amino)alkenes

  • Application : The study discusses the reaction of piperidine with 3-bromo-3-buten-2-one, leading to the formation of compounds like 3,4-dipiperidinobutan-2-one and 3-piperidino-3-buten-2-one. This showcases the potential of such reactions in creating novel compounds with possible applications in synthetic chemistry (Rulev et al., 2003).

Synthesis and Biological Activity of Piperidine Derivatives

  • Application : This research focuses on the synthesis of a compound closely related to the one , demonstrating its potential biological activity, particularly in fungicidal and antiviral applications against tobacco mosaic virus (Li et al., 2015).

Discovery of Piperidine-4-carboxamide Inhibitors

  • Application : The paper details the identification of piperidine-4-carboxamide inhibitors for soluble epoxide hydrolase. This illustrates the use of such compounds in therapeutic development, particularly for diseases where soluble epoxide hydrolase is a target (Thalji et al., 2013).

Palladium-catalyzed Aminocarbonylation

  • Application : Research demonstrates the use of piperidine derivatives in palladium-catalyzed aminocarbonylation reactions. Such reactions are significant in organic synthesis, creating a range of amide compounds (Takács et al., 2012).

Synthesis of Piperidinecarboxylates

  • Application : The study describes the synthesis of piperidinecarboxylates and their potential vasodilation properties, indicating their applicability in cardiovascular research (Girgis et al., 2008).

properties

IUPAC Name

1-(2-bromo-3-methylbutanoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O2/c1-7(2)9(12)11(16)14-5-3-4-8(6-14)10(13)15/h7-9H,3-6H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPHXCPEWDYYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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